[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane
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Overview
Description
[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane: is a unique organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a prop-2-yn-1-yl chain, which is further connected to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and propargyl alcohol.
Formation of Propargyl Derivative: Propargyl alcohol is reacted with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine to form the trifluoromethanesulfonyl-protected propargyl derivative.
Cyclopentane Attachment: The trifluoromethanesulfonyl-protected propargyl derivative is then subjected to a coupling reaction with cyclopentane under appropriate conditions, often involving a catalyst such as palladium or copper.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The trifluoromethanesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as converting the alkyne to a diketone.
Reduction Reactions: Reduction of the alkyne group can yield the corresponding alkene or alkane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of diketones or epoxides.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology:
Bioconjugation: The trifluoromethanesulfonyl group can be used to modify biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: Potential use in the design of new pharmaceuticals due to its unique structural features.
Industry:
Materials Science: Used in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which [3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane exerts its effects is largely dependent on its functional groups. The trifluoromethanesulfonyl group is highly electron-withdrawing, which can influence the reactivity of the adjacent alkyne and cyclopentane moieties. This electron-withdrawing effect can stabilize transition states in chemical reactions, making the compound a valuable intermediate in various synthetic processes.
Comparison with Similar Compounds
[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]benzene: Similar structure but with a benzene ring instead of cyclopentane.
[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclohexane: Similar structure but with a cyclohexane ring instead of cyclopentane.
Uniqueness:
Structural Features: The combination of a trifluoromethanesulfonyl group with a prop-2-yn-1-yl chain and a cyclopentane ring is unique and offers distinct reactivity compared to similar compounds.
Reactivity: The presence of the cyclopentane ring can influence the compound’s reactivity and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
833447-14-6 |
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Molecular Formula |
C9H11F3O2S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
3-(trifluoromethylsulfonyl)prop-2-ynylcyclopentane |
InChI |
InChI=1S/C9H11F3O2S/c10-9(11,12)15(13,14)7-3-6-8-4-1-2-5-8/h8H,1-2,4-6H2 |
InChI Key |
WSXISGYMMRPMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC#CS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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